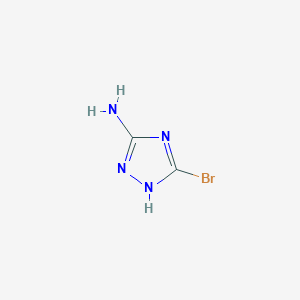![molecular formula C12H14O3 B1439226 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid CAS No. 1218328-99-4](/img/structure/B1439226.png)
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Overview
Description
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Biofuel and Renewable Energy Sources
One of the significant applications of furan derivatives, like 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid, is in the development of biofuels and renewable energy sources. Furan derivatives are identified as promising biofuel candidates due to their high energy density and compatibility with existing fuel infrastructure. They can be synthesized from biomass, offering a sustainable alternative to fossil fuels. The research highlights the importance of furan derivatives in creating a more sustainable and environmentally friendly energy landscape (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical Applications
Furan derivatives also play a critical role in pharmaceuticals, showcasing potential in drug design and synthesis. Their unique chemical structure can be utilized to develop new medications with improved efficacy and safety profiles. The review of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the versatility of furan compounds in medicinal chemistry, contributing to the discovery of novel therapeutic agents (Ostrowski, 2022).
Materials Science
In materials science, furan derivatives are utilized to create polymers and functional materials. These compounds serve as building blocks for synthesizing new materials with desirable properties, such as increased durability, biodegradability, or specific mechanical characteristics. The conversion of plant biomass into furan derivatives opens up new avenues for producing sustainable materials, potentially replacing non-renewable sources in various applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
properties
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYDFPEYUTJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C3CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
CAS RN |
1218328-99-4 | |
| Record name | 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)
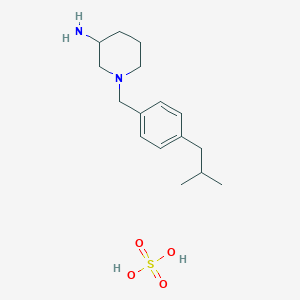
![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)
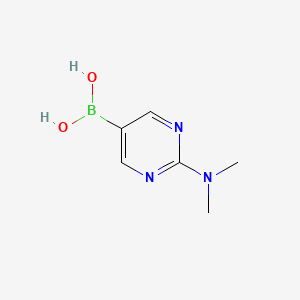
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)
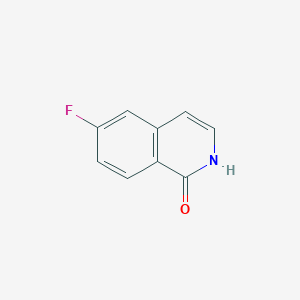
![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
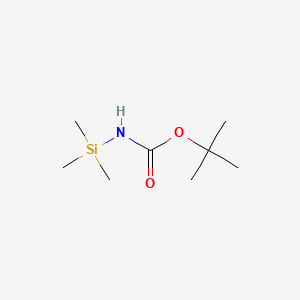
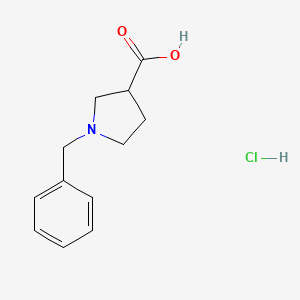
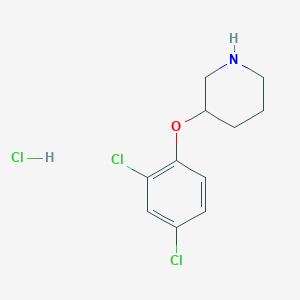
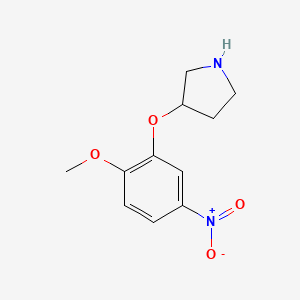
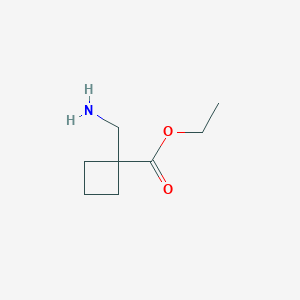
![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
